9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one
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Overview
Description
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes fused benzothiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one with hydrazonoyl halides in ethanol in the presence of triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with NaBH4 can produce dihydro derivatives .
Scientific Research Applications
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- 11-Methyl-5-phenyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one : A structurally related compound with different functional groups .
1,2,3,4-Tetrahydrocarbazole: Another heterocyclic compound with similar structural features.
Uniqueness
1,2,3,4-tetrahydro-9H-1benzothieno[2’,3’:4,5]pyrimido[6,1-b]quinazolin-9-one is unique due to its specific ring fusion and the presence of both benzothiophene and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
302560-89-0 |
---|---|
Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.4g/mol |
IUPAC Name |
9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C17H13N3OS/c21-17-10-5-1-3-7-12(10)19-15-14-11-6-2-4-8-13(11)22-16(14)18-9-20(15)17/h1,3,5,7,9H,2,4,6,8H2 |
InChI Key |
DVOAODKJUFNDAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC5=CC=CC=C5C4=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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